Molecular Weight and Predicted LogP Differentiation vs. The Prototypical Furanyl-Oxadiazole MIF Inhibitor MIF-IN-1
This compound possesses a significantly lower molecular weight (283.28 g/mol) compared to its most prominent pharmacologically characterized analog, MIF-IN-1 (CAS 851095-20-0, N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide), which has a molecular weight of 315.28 g/mol . The replacement of the 2,4-dimethoxy substituents with a 3,4-dimethyl group eliminates two oxygen atoms (ΔMW = -32.00 g/mol) and reduces the polar surface area, which is predicted to result in a higher LogP and potentially improved passive membrane permeability relative to MIF-IN-1, a compound with a known MIF pIC50 of 6.87 . This physicochemical differentiation is critical for lead optimization programs where reducing molecular weight and adjusting lipophilicity are key objectives.
| Evidence Dimension | Molecular Weight (MW) and Inferred Lipophilicity |
|---|---|
| Target Compound Data | MW: 283.28 g/mol; Polar surface area predicted to be lower than MIF-IN-1 due to absence of methoxy groups. |
| Comparator Or Baseline | MIF-IN-1 (CAS 851095-20-0): MW: 315.28 g/mol; known MIF pIC50 of 6.87 . |
| Quantified Difference | ΔMW = -32.00 g/mol (approx. 10.1% reduction). Qualitative prediction of increased LogP. |
| Conditions | Analysis based on chemical structure and reported molecular formulas. LogP inference is structural, not experimentally measured for this compound. |
Why This Matters
A lower molecular weight within the same chemical series can lead to improved ligand efficiency metrics and more favorable pharmacokinetic profiles, making this compound a strategically distinct choice in early-stage drug discovery where optimizing these parameters is crucial.
